Antileishmanial agent-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

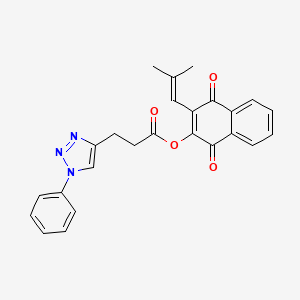

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H21N3O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |

InChI |

InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |

InChI Key |

OQTMIDIYWCZMCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Antileishmanial Agent-12: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Antileishmanial agent-12 (AA-12), a novel therapeutic candidate for the treatment of leishmaniasis. The information presented herein is a synthesis of preclinical data, offering insights into its cytotoxic effects on Leishmania parasites.

Core Mechanism of Action: A Multi-pronged Attack

This compound exhibits potent activity against both the promastigote and amastigote stages of various Leishmania species. Its primary mechanism revolves around the induction of an apoptosis-like cell death cascade, initiated by the disruption of critical cellular processes within the parasite.[1][2] This multi-targeted approach minimizes the potential for rapid resistance development.

The key events in the mechanism of action of AA-12 are:

-

Mitochondrial Dysfunction: AA-12 directly targets the parasite's mitochondria, leading to a significant decrease in mitochondrial membrane potential. This is achieved through the inhibition of cytochrome c oxidase, a critical enzyme in the electron transport chain.[2][3]

-

Disruption of Calcium Homeostasis: The agent perturbs intracellular calcium (Ca²⁺) stores, particularly within the acidocalcisomes, leading to a sustained increase in cytosolic Ca²⁺ levels.[3][4][5] This ionic imbalance is a potent trigger for downstream apoptotic signaling.

-

Induction of Apoptosis-Like Cell Death: The culmination of mitochondrial stress and calcium dysregulation activates a cascade of programmed cell death events.[6][7] This includes the activation of metacaspases and the release of other pro-apoptotic factors, leading to DNA fragmentation and eventual parasite death.[8]

Quantitative Efficacy and Selectivity

AA-12 demonstrates high efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, with a significant selectivity index, indicating a favorable therapeutic window.

| Parameter | L. donovani Promastigotes | L. donovani Axenic Amastigotes | Murine Macrophages (J774) | Selectivity Index (SI)¹ |

| IC₅₀ (50% Inhibitory Conc.) | 4.5 µM | 2.1 µM | 95.2 µM | > 45 |

| IC₉₀ (90% Inhibitory Conc.) | 9.8 µM | 5.3 µM | > 200 µM | - |

| MCC (Minimum Cidal Conc.) | 15.0 µM | 10.0 µM | > 200 µM | - |

¹ Selectivity Index is calculated as IC₅₀ (Murine Macrophages) / IC₅₀ (L. donovani Axenic Amastigotes).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways affected by AA-12 and a standard workflow for assessing its antileishmanial activity.

Caption: Proposed mechanism of action for this compound in Leishmania.

Caption: Workflow for evaluating the antileishmanial activity of a test compound.

Detailed Experimental Protocols

The following are methodologies for key experiments used to elucidate the mechanism of action of AA-12.

In Vitro Susceptibility Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of AA-12 that inhibits 50% of parasite growth.

-

Parasite Culture: L. donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% Fetal Bovine Serum (FBS). Axenic amastigotes are generated by adapting promastigotes to 37°C and acidic pH (5.5).

-

Assay Setup: Parasites are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Drug Application: AA-12 is serially diluted and added to the wells. A no-drug control is included.

-

Incubation: Plates are incubated for 72 hours (promastigotes at 26°C, amastigotes at 37°C).

-

Viability Assessment: Parasite viability is determined by adding Resazurin solution and incubating for another 4-6 hours. Fluorescence (560 nm excitation / 590 nm emission) is measured.

-

Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Cell Preparation: Leishmania promastigotes (2 x 10⁶ cells/mL) are treated with the IC₅₀ concentration of AA-12 for 48 hours.

-

Staining: Cells are harvested, washed in PBS, and resuspended in Annexin Binding Buffer.

-

Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Samples are immediately analyzed on a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine exposure)

-

Annexin V+ / PI+: Late apoptotic/necrotic cells (loss of membrane integrity)

-

-

Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses the JC-1 dye to assess mitochondrial health. In healthy mitochondria, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Cell Preparation: Parasites are treated with AA-12 as described in protocol 4.2.

-

Staining: Treated cells are incubated with the JC-1 staining solution for 30 minutes at 26°C.

-

Analysis: Cells are washed and immediately analyzed by flow cytometry or fluorescence microscopy.

-

Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[6]

-

Cell Fixation: AA-12-treated parasites are harvested, washed, and fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with a Triton X-100 solution.

-

Labeling: The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, is added to the cells and incubated in a humidified chamber at 37°C for 1 hour.

-

Analysis: The percentage of TUNEL-positive (fluorescent) cells is determined by flow cytometry or fluorescence microscopy. An increase in the fluorescent signal corresponds to an increase in DNA fragmentation.

References

- 1. Miltefosine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell death in Leishmania | Parasite [parasite-journal.org]

- 7. Apoptosis and apoptotic mimicry: the Leishmania connection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell death in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Quest for New Weapons Against an Ancient Foe: A Technical Guide to the Discovery of Novel Antileishmanial Compounds

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge, affecting millions annually.[1] The limitations of current therapies, including high toxicity, emerging drug resistance, and parenteral administration, underscore the urgent need for novel, effective, and accessible antileishmanial agents.[2][3][4] This technical guide provides an in-depth overview of the contemporary landscape of antileishmanial drug discovery, from high-throughput screening of compound libraries to the exploration of natural products and the rational design of synthetic molecules. We delve into the critical experimental protocols, present key quantitative data for comparative analysis, and visualize the complex biological pathways that serve as targets for therapeutic intervention.

The Drug Discovery Pipeline: From Screening to Lead Identification

The modern approach to discovering new antileishmanial compounds often begins with high-throughput screening (HTS) of large, diverse chemical libraries.[3][5] These campaigns aim to identify "hits"—compounds that exhibit activity against the parasite.

A common HTS strategy involves a two-step process. The primary screen is often performed on the readily culturable promastigote stage of the parasite, allowing for rapid and automated assessment of large numbers of compounds.[6][7] A cut-off, typically a high percentage of growth inhibition at a specific concentration, is used to select initial hits.[3][5] For instance, a screening of 26,500 compounds identified 567 active compounds with a greater than 70% growth inhibition at 10 µM.[3][5] Another screen of 10,000 small molecules yielded 210 compounds that killed 80% of parasites, resulting in a hit rate of 2.1%.[1]

Promising hits from the primary screen then advance to a secondary screen. This phase is crucial for validating activity against the clinically relevant intramacrophage amastigote form of the parasite and for assessing cytotoxicity against host cells to determine selectivity.[3][6][7] This dual assessment is critical, as compounds that are toxic to host cells are unlikely to be viable drug candidates.[3][5]

Quantitative Insights from Screening Campaigns

The following tables summarize key quantitative data from various screening and compound evaluation studies, providing a comparative look at the efficacy of different chemical scaffolds.

Table 1: High-Throughput Screening Campaigns for Antileishmanial Compounds

| Library Screened | Number of Compounds | Primary Screen Target | Hit Criteria | Hit Rate (%) | Reference |

| ChemBridge DIVER-set™ | 10,000 | Leishmania promastigotes | >80% parasite killing | 2.1 | [1] |

| Structurally Diverse Chemical Library | 26,500 | L. major promastigotes | >70% growth inhibition at 10 µM | 2.14 | [3][5] |

| Known Bioactive Small Molecules | 4,000 | Leishmania promastigotes | - | - | [3][5] |

Table 2: In Vitro Activity of Selected Novel Antileishmanial Compounds

| Compound/Class | Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Synthetic Compounds | ||||||

| Pyrazolopyrrolidinones | L. donovani | Intracellular amastigotes | ≥ 0.01 | > 10.0 | > 1000 | [8] |

| Quinoline derivative (3b) | L. chagasi | Promastigotes | < 0.8 µg/ml | - | - | [9] |

| Quinoline derivative (3b) | L. chagasi | Infected macrophages | 8.3-fold more active than SbV | - | - | [9] |

| Isothiocyanate bile acid (30c) | L. donovani | - | 0.4 | - | - | [10] |

| Chalcone derivative (16d) | L. infantum | Amastigotes | 7.29 | - | - | [11] |

| Chalcone derivative (4b) | L. infantum | Promastigotes | 7.02 | >50 | >7.1 | [12] |

| Chalcone derivative (4b) | L. infantum | Amastigotes | 3.4 | >50 | >14.7 | [12] |

| Oxadiazole derivative (2) | L. donovani | Axenic amastigotes | 2.18 | - | 2 | [13] |

| Natural Products | ||||||

| Quercetin | L. donovani | Promastigotes/Axenic Amastigotes | 46-86 | - | - | [14] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50); SbV: Pentavalent antimony.

Key Experimental Protocols in Antileishmanial Drug Discovery

Reproducible and relevant experimental models are the bedrock of successful drug discovery. This section details the methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Promastigote Viability Assay

This assay is frequently used for primary high-throughput screening due to its simplicity and scalability.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199, SDM-79) supplemented with fetal bovine serum at 25-28°C.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96- or 384-well plates.

-

Test compounds are added at various concentrations.

-

Plates are incubated for 48-72 hours.

-

Parasite viability is assessed using various methods:

-

Resazurin-based assays (e.g., AlamarBlue): Resazurin is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to quantify cell viability.

-

SYBR Green I-based assays: This dye intercalates with nucleic acids and its fluorescence is proportional to the amount of parasitic genetic material.[7]

-

MTT assay: The tetrazolium dye MTT is reduced to a colored formazan product by metabolically active cells.

-

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Intracellular Amastigote Assay

This assay is more physiologically relevant as it evaluates compound efficacy against the amastigote stage residing within host macrophages.[15][16]

-

Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774, primary peritoneal macrophages) is cultured and differentiated (if necessary, e.g., THP-1 cells with PMA).[1][15]

-

Infection: Differentiated macrophages are infected with stationary-phase promastigotes or axenically grown amastigotes. The parasites are internalized and transform into amastigotes.

-

Assay Procedure:

-

Non-internalized parasites are washed away.

-

Test compounds are added to the infected cells.

-

Plates are incubated for 72-96 hours.

-

The number of intracellular amastigotes is quantified:

-

Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted manually or using high-content imaging systems.[7]

-

Reporter Gene Assays: Leishmania parasites engineered to express reporter proteins like luciferase or green fluorescent protein (GFP) allow for a more high-throughput quantification of parasite load.[15][17]

-

-

-

Data Analysis: The half-maximal effective concentration (EC50) against intracellular amastigotes is determined. Cytotoxicity against the host macrophages (CC50) is also measured in parallel to calculate the selectivity index (SI = CC50/EC50).

In Vivo Models

Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.[17]

-

Animal Models: The most common models are mice (e.g., BALB/c, C57BL/6) and hamsters.[1][17] The choice of model often depends on the Leishmania species and the clinical form of the disease being studied (cutaneous or visceral).[17]

-

Infection: Animals are typically infected in the footpad or the base of the tail for cutaneous leishmaniasis, or intravenously for visceral leishmaniasis.

-

Treatment: Once the infection is established (e.g., development of a lesion for cutaneous forms), treatment with the test compound is initiated. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.

-

Efficacy Assessment:

-

Cutaneous Leishmaniasis: Lesion size is measured regularly. At the end of the experiment, the parasite burden in the lesion and draining lymph nodes is determined by limiting dilution assay or quantitative PCR.[1]

-

Visceral Leishmaniasis: Parasite burden in the liver and spleen is quantified at the end of the study.

-

-

Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Visualizing the Battlefield: Key Pathways and Mechanisms

Understanding the parasite's biology is crucial for identifying novel drug targets and for comprehending mechanisms of drug action and resistance. The following diagrams, generated using the DOT language, illustrate key pathways and workflows in antileishmanial drug discovery.

Caption: A streamlined workflow for antileishmanial drug discovery.

Caption: The Leishmania sterol biosynthesis pathway, a key drug target.

Mechanisms of Drug Resistance

The emergence of drug-resistant Leishmania strains is a major obstacle to effective treatment.[18][19] Understanding the molecular basis of resistance is crucial for developing new drugs that can overcome these mechanisms and for designing strategies to preserve the efficacy of existing drugs.[2][20]

Key mechanisms of resistance include:

-

Reduced Drug Uptake: Downregulation or mutation of transporters responsible for drug influx. For example, resistance to antimonials is associated with mutations in the aquaglyceroporin 1 (AQP1) transporter, which reduces the uptake of the active trivalent form of antimony (SbIII).[18]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the parasite.

-

Alterations in Drug Targets: Mutations in the target enzyme that reduce the binding affinity of the drug. Resistance to amphotericin B, for instance, can arise from mutations in the sterol biosynthesis pathway, leading to a decrease in ergosterol content in the cell membrane.[18]

-

Metabolic Changes: Alterations in metabolic pathways that can compensate for the drug's effects. For example, increased levels of intracellular thiols can help to neutralize the oxidative stress induced by antimonials.[21]

Caption: Major mechanisms of drug resistance in Leishmania.

Future Directions and Concluding Remarks

The discovery of novel antileishmanial compounds is a dynamic field that is increasingly benefiting from technological advancements. The integration of high-content imaging, CRISPR-Cas9 for target validation, and computational approaches for in silico screening and ADME prediction is accelerating the identification and optimization of new drug candidates.[8][16][22] Furthermore, the exploration of natural products from diverse ecosystems continues to provide a rich source of novel chemical scaffolds with potent antileishmanial activity.[23][24][25][26]

Drug repurposing, the investigation of existing drugs for new therapeutic indications, also represents a cost-effective and expedited route to new treatments.[8][27] Ultimately, a multi-pronged approach that combines phenotypic screening, target-based drug design, and a deeper understanding of parasite biology and resistance mechanisms will be essential to populate the drug development pipeline and deliver the next generation of safe and effective treatments for leishmaniasis. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical endeavor.

References

- 1. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Recent Advances in Chemotherapeutics for Leishmaniasis: Importance of the Cellular Biochemistry of the Parasite and Its Molecular Interaction with the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, In Silico, and In Vitro Evaluation of Anti-Leishmanial Activity of Oxadiazoles and Indolizine Containing Compounds Flagged against Anti-Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]

- 21. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A review of natural products with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potential of the natural products against leishmaniasis in Old World - a review of in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploration of Antileishmanial Compounds Derived from Natural Sources - Ghouse Peer - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 27. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of New Antileishmanial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, underscore the urgent need for the discovery and development of novel antileishmanial agents.[1][2] In vitro screening serves as the cornerstone of the drug discovery pipeline, enabling the high-throughput evaluation of large compound libraries to identify promising lead candidates.[2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the in vitro screening of new antileishmanial compounds.

The Landscape of In Vitro Antileishmanial Screening

The in vitro screening process typically follows a tiered approach, beginning with primary screening against the readily culturable promastigote stage of the parasite, followed by secondary screening against the clinically relevant intracellular amastigote stage.[3][4] This strategy allows for the rapid and cost-effective identification of active compounds while filtering out those that are non-specific or cytotoxic to host cells.[1][2]

Core Principles and Methodologies

Successful in vitro screening hinges on robust and reproducible assays that accurately reflect the parasite's viability. A variety of methods are employed, each with its own advantages and limitations.

Parasite Stages for Screening:

-

Promastigotes: The flagellated, motile form found in the sandfly vector. They are easily cultured in axenic (cell-free) media, making them suitable for high-throughput primary screening.[5][6] However, this is not the clinically relevant stage in the mammalian host.[6]

-

Axenic Amastigotes: Amastigote-like forms that can be grown in cell-free culture under conditions that mimic the intracellular environment (e.g., acidic pH and elevated temperature).[6][7] They offer an intermediate model between promastigotes and intracellular amastigotes.

-

Intracellular Amastigotes: The non-motile, replicative form that resides within macrophages in the mammalian host.[8] Assays using intracellular amastigotes are considered the "gold standard" for in vitro screening as they more closely mimic the in vivo situation.[9][10]

Assay Formats:

A range of assay formats are utilized to assess parasite viability, including colorimetric, fluorometric, and reporter gene-based methods.

-

Colorimetric Assays: These assays, such as the MTT and resazurin reduction assays, rely on the metabolic activity of viable cells to convert a substrate into a colored product that can be quantified spectrophotometrically.[8][11] They are relatively inexpensive and straightforward to perform.

-

Fluorometric Assays: Similar to colorimetric assays, these methods use substrates that are converted into fluorescent products by viable cells.[12][13] Resazurin-based assays, for instance, can be read in either colorimetric or fluorometric mode, with the latter often offering higher sensitivity.[3]

-

Reporter Gene Assays: These assays utilize genetically modified parasites that express reporter proteins such as luciferase or fluorescent proteins (e.g., GFP, mCherry).[5][13][14] The signal produced by the reporter protein is directly proportional to the number of viable parasites, offering high sensitivity and suitability for high-throughput screening.[4]

Experimental Workflow for Antileishmanial Drug Discovery

The typical workflow for identifying new antileishmanial drug candidates involves a multi-step process designed to efficiently screen large numbers of compounds and progressively select the most promising ones for further development.

Caption: A generalized experimental workflow for the in vitro screening of antileishmanial agents.

Detailed Experimental Protocols

Promastigote Viability Assay (Resazurin Method)

This protocol describes a common method for primary screening of compounds against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[15]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Standard antileishmanial drug (e.g., Amphotericin B, Miltefosine) for positive control.[11]

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

-

Sterile 96-well microtiter plates.

-

Incubator (24-26°C).[15]

-

Microplate reader (absorbance or fluorescence).

Procedure:

-

Parasite Preparation: Count promastigotes from a log-phase culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh complete medium.[5]

-

Compound Plating: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include wells for positive control (standard drug), negative control (parasites with solvent only), and blank (medium only).

-

Incubation: Add 100 µL of the parasite suspension to each well containing the test compounds and controls. Incubate the plate at 24-26°C for 48-72 hours.[16]

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change from blue to pink is observed in the negative control wells.

-

Data Acquisition: Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[16]

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration compared to the negative control. Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Amastigote Viability Assay

This protocol outlines the screening of compounds against the clinically relevant intracellular amastigote stage.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages).[11][17]

-

Leishmania promastigotes (stationary phase).

-

Complete macrophage culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics.

-

Test compounds and standard drugs.

-

Giemsa stain or a reporter gene-based detection system.

-

Sterile 96-well plates.

-

Incubator (37°C, 5% CO2).[17]

-

Microscope or microplate reader.

Procedure:

-

Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C with 5% CO2.[18]

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 20:1.[18] Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Promastigotes: Wash the wells gently with pre-warmed medium or PBS to remove non-phagocytosed promastigotes.

-

Compound Addition: Add fresh medium containing serial dilutions of the test compounds and controls to the infected macrophages.

-

Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[18]

-

Quantification of Amastigotes:

-

Giemsa Staining: Fix the cells with methanol, stain with Giemsa, and microscopically count the number of amastigotes per 100 macrophages.[17]

-

Reporter Gene Assay: If using reporter-expressing parasites, lyse the cells and measure the reporter signal (e.g., luminescence for luciferase) using a microplate reader.[14]

-

-

Data Analysis: Calculate the percentage of inhibition of amastigote replication for each compound concentration relative to the untreated infected control. Determine the IC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antileishmanial activity is due to specific effects on the parasite or general toxicity to the host cells.

Materials:

-

Macrophage cell line (same as used for the intracellular assay).

-

Complete macrophage culture medium.

-

Test compounds.

-

Resazurin or MTT solution.

-

Sterile 96-well plates.

-

Incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (cells with solvent only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Viability Assessment: Add resazurin or MTT solution and incubate until a color change is observed.

-

Data Acquisition: Measure the absorbance or fluorescence as previously described.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration. Determine the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.[11] The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data from antileishmanial screening studies.

Table 1: In Vitro Activity of Standard Antileishmanial Drugs

| Drug | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| Amphotericin B | L. donovani | Axenic Amastigote | 0.6 - 0.7 | [16] |

| Amphotericin B | L. donovani | Intracellular Amastigote | 0.1 - 0.4 | [16] |

| Miltefosine | L. donovani | Promastigote | ~2.0 | [3] |

| Miltefosine | L. martiniquensis | Intracellular Amastigote | Varies | [9] |

| Paromomycin | L. major | Promastigote | ~10.0 | [3] |

| Pentamidine | L. martiniquensis | Intracellular Amastigote | Varies | [9] |

Table 2: High-Throughput Screening Campaign Outcomes

| Library Size | Leishmania Species | Primary Screen Target | Hit Criteria | Hit Rate (%) | Reference |

| 26,500 | L. major | Promastigotes | ≥70% inhibition at 10 µM | 2.1 | [1][2] |

| 4,000 | L. major | Promastigotes | N/A | N/A | [1][2] |

| 10,000 | L. donovani | Promastigotes | ≥80% inhibition | 2.1 | [12] |

| 400 | L. major | Intracellular Amastigotes | ≥60% inhibition | 19 | [14] |

Signaling Pathways and Drug Resistance

Understanding the mechanisms of drug action and resistance is critical for the development of durable therapies.

Amphotericin B Resistance Pathway

Resistance to Amphotericin B, a polyene antibiotic that binds to ergosterol in the parasite's cell membrane, primarily involves alterations in the sterol biosynthesis pathway.[19] Mutations in genes encoding enzymes like C24-sterol methyltransferase (C24-SMT) and sterol C5-desaturase (C5-DS) can lead to a decrease in ergosterol content and an accumulation of other sterols, thereby reducing the drug's binding affinity.[19][20]

Caption: A simplified diagram of the Amphotericin B resistance pathway in Leishmania.

Miltefosine Resistance Pathway

Miltefosine, an alkylphosphocholine analog, is taken up by the parasite via a specific transporter complex.[20] Resistance can emerge through mutations in the genes encoding the components of this transporter, leading to reduced drug accumulation inside the parasite.[20][21]

Caption: A diagram illustrating the mechanism of Miltefosine uptake and resistance in Leishmania.

Conclusion

The in vitro screening of new antileishmanial agents is a dynamic and evolving field. The methodologies and workflows outlined in this guide provide a robust framework for the identification and characterization of novel compounds. By integrating high-throughput screening with careful validation against the clinically relevant intracellular amastigote stage and assessing host cell cytotoxicity, researchers can effectively prioritize promising candidates for further preclinical and clinical development. A deeper understanding of the parasite's biology and mechanisms of drug resistance will continue to inform the development of more effective and targeted screening strategies, ultimately contributing to the discovery of the next generation of antileishmanial drugs.

References

- 1. Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.nyu.edu [med.nyu.edu]

- 19. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]

- 21. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

Antileishmanial agent-12 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-12, a promising quinoline-based compound with significant activity against various Leishmania species. This document details its chemical structure, physicochemical properties, synthesis, in vitro biological activity, and mechanism of action, presenting a valuable resource for researchers in the field of antiprotozoal drug discovery.

Chemical Structure and Properties

This compound, also referred to as compound 5a in seminal literature, is chemically identified as (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol . Its structure features a quinoline core substituted at the 2-position with a trifluoromethylphenyl group and at the 4-position with a hydroxymethyl group.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its drug-like characteristics and potential for further development.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂F₃NO | |

| Molecular Weight | 303.28 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol | |

| LogP (predicted) | 3.85 |

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A detailed experimental protocol is outlined below, based on established synthetic methodologies for quinoline derivatives.

Experimental Protocol: Synthesis of (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol

-

Step 1: Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid:

-

A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 24 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried to yield 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.

-

-

Step 2: Esterification of the carboxylic acid:

-

The carboxylic acid from Step 1 (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added.

-

The mixture is refluxed for 8 hours.

-

The solvent is removed in vacuo, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The product, methyl 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

-

-

Step 3: Reduction to this compound:

-

The methyl ester from Step 2 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Lithium aluminium hydride (LiAlH₄) (1.5 eq) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (2-(4-(trifluoromethyl)phenyl)quinolin-4-yl)methanol (this compound).

-

In Vitro Antileishmanial Activity

This compound has demonstrated potent activity against the promastigote forms of several Leishmania species. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Leishmania Species | IC₅₀ (µM)[1] |

| Leishmania braziliensis | 14.9[1] |

| Leishmania infantum | 21.3[1] |

The compound also exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC₅₀ value of 9.3 µM[1].

Experimental Protocol: In Vitro Promastigote Susceptibility Assay

-

Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.

-

This compound, dissolved in DMSO, is added to the wells in a series of two-fold dilutions. The final DMSO concentration does not exceed 0.5%.

-

Plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed by adding a resazurin-based solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after 4 hours of incubation.

-

The IC₅₀ values are calculated from the dose-response curves using a non-linear regression analysis.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound is still under investigation, preliminary studies on similar quinoline derivatives suggest that they may exert their antiparasitic effects through the induction of mitochondrial oxidative stress. This proposed pathway involves the generation of reactive oxygen species (ROS) within the parasite's mitochondria, leading to cellular damage and eventual cell death.

Proposed Mechanism of Action Workflow

Caption: Proposed mechanism involving mitochondrial oxidative stress.

Experimental Workflow for Investigating Mechanism of Action

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound is a potent quinoline derivative with significant in vitro activity against multiple Leishmania species. Its straightforward synthesis and promising biological profile make it an attractive lead compound for further optimization. Future research should focus on in vivo efficacy studies in animal models of leishmaniasis, a more detailed elucidation of its mechanism of action, and structure-activity relationship (SAR) studies to improve its potency and pharmacokinetic properties. The development of more effective and less toxic drugs is a critical global health priority, and this compound represents a valuable starting point in the quest for new treatments for leishmaniasis.

References

Preliminary Technical Guide: Antileishmanial Agent-12

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary preclinical data available for Antileishmanial agent-12, a compound demonstrating significant potential in the fight against leishmaniasis. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

This compound, also referred to as compound 5a, has demonstrated potent in vitro activity against multiple protozoan parasites. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Organism | IC50 (µM) |

| Leishmania braziliensis | 14.9[1][2] |

| Leishmania infantum | 21.3[2] |

| Trypanosoma cruzi | 9.3[3] |

Experimental Protocols

The following protocols outline the methodologies employed in the preliminary in vitro evaluation of this compound and related abietane diterpenoids.

Parasite Culture

Leishmania promastigotes are cultivated in appropriate liquid media, such as RPMI-1640 or Medium 199, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cultures are maintained at 26°C. The infective promastigote stage is harvested during the stationary phase of growth for use in subsequent assays.

Host Cell Culture

Murine macrophage cell lines, such as J774A.1, are commonly used as host cells for the intracellular amastigote stage of Leishmania. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

-

Promastigotes are seeded in 96-well plates at a density of approximately 1-2 x 10^6 cells/mL.

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

The plates are incubated at 26°C for 48-72 hours.

-

Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.

-

The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)

-

J774A.1 macrophages are seeded in 96-well plates and allowed to adhere.

-

The adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

After an incubation period to allow for phagocytosis, non-internalized promastigotes are removed by washing.

-

The test compound is added at various concentrations, and the plates are incubated for a further 48-72 hours at 37°C with 5% CO2.

-

The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase or GFP).

-

The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage compared to untreated controls.

Cytotoxicity Assay

-

J774A.1 macrophages are seeded in 96-well plates.

-

The test compound is added at the same concentrations used in the antileishmanial assays.

-

The plates are incubated for 48-72 hours under the same conditions as the amastigote assay.

-

Cell viability is determined using a metabolic assay such as the MTT or resazurin assay.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro screening of this compound.

Proposed Mechanism of Action

While the precise signaling pathway for this compound has not been fully elucidated, preliminary studies on related abietane diterpenes suggest a mechanism involving the induction of mitochondrial dysfunction and oxidative stress, leading to an apoptosis-like cell death in Leishmania.

Caption: Proposed mechanism of action for this compound.

References

Technical Guide: The Activity of Antileishmanial Agent AR-12 Against Leishmania donovani

This technical guide provides an in-depth overview of the antileishmanial activity of the agent AR-12 against Leishmania donovani, the causative agent of visceral leishmaniasis. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for leishmaniasis.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Current treatment options are limited by toxicity, emerging drug resistance, and high costs. Consequently, there is an urgent need for the development of new, effective, and safe antileishmanial agents. One promising avenue of research is the development of host-mediated therapies, which aim to enhance the host's own immune response to clear the parasite. AR-12 is one such molecule that has shown potential as a host-mediated therapeutic for VL.[1]

Quantitative Data on the Efficacy of AR-12

The efficacy of AR-12 against Leishmania donovani has been evaluated in in vitro studies using infected bone marrow-derived macrophages (BMDMs). The data demonstrates a dose- and time-dependent clearance of intracellular amastigotes.

Table 1: In Vitro Efficacy of Soluble AR-12 Against Intracellular L. donovani Amastigotes in BMDMs [1]

| Treatment Duration | AR-12 Concentration (µM) | Amastigote Clearance (%) |

| 24 hours | 0.5 | ~68% |

| 1.0 | ~52% | |

| 2.5 | ~80% | |

| 72 hours | 0.5 | ~80% |

| 1.0 | ~82% | |

| 2.5 | ~88% |

Table 2: In Vitro Efficacy of AR-12 Encapsulated in Acetalated Dextran Microparticles (AR-12/MPs) Against Intracellular L. donovani Amastigotes in BMDMs [1]

| Treatment Duration | AR-12/MP Concentration (µM) | Amastigote Clearance (%) |

| 24 hours | 0.5 | ~70% |

| 1.0 | ~83% | |

| 2.5 | ~90% | |

| 72 hours | 0.5 | ~85% |

| 1.0 | ~90% | |

| 2.5 | ~92% |

Notably, AR-12 encapsulated in acetalated dextran microparticles (AR-12/MPs) showed enhanced amastigote clearance compared to soluble AR-12, particularly at concentrations of 1.0 and 2.5 µM after 24 hours of treatment.[1] In vivo studies in a murine model of VL also demonstrated that treatment with AR-12/MPs significantly reduced the parasite loads in the liver, spleen, and bone marrow.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antileishmanial activity of AR-12.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Parasite Culture: Leishmania donovani promastigotes are cultured in a specialized medium (e.g., M199) at 26°C.

-

Infection of Macrophages: BMDMs are seeded in multi-well plates and infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Drug Treatment: After an initial incubation period to allow for phagocytosis of the promastigotes and their transformation into amastigotes, the infected macrophages are treated with varying concentrations of soluble AR-12 or AR-12/MPs.

-

Assessment of Parasite Burden: At specified time points (e.g., 24 and 72 hours), the cells are fixed and stained (e.g., with Giemsa stain). The number of intracellular amastigotes is determined by microscopic examination. The percentage of amastigote clearance is calculated relative to untreated control cells.

-

Animal Model: BALB/c mice are commonly used for experimental VL.

-

Infection: Mice are infected with L. donovani promastigotes via intravenous injection.

-

Drug Administration: After a specified period post-infection to allow for the establishment of a systemic infection, mice are treated with AR-12/MPs, typically administered intraperitoneally or orally.

-

Evaluation of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the parasite load in the liver, spleen, and bone marrow is quantified. This is often done by preparing tissue homogenates and counting the number of Leishman-Donovan Units (LDUs) via microscopy of Giemsa-stained smears or by quantitative PCR.

Visualizations of Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of AR-12 and the experimental workflow for its evaluation.

Caption: Experimental workflow for evaluating the antileishmanial activity of AR-12.

Caption: Proposed host-mediated mechanism of action of AR-12.

Conclusion

AR-12 represents a promising lead compound for the development of a novel host-mediated therapy for visceral leishmaniasis. Its ability to promote the clearance of intracellular Leishmania donovani amastigotes, particularly when delivered via microparticle encapsulation, warrants further investigation.[1] Future studies should focus on elucidating the precise molecular pathways through which AR-12 amplifies the host immune response and on optimizing its formulation for improved in vivo efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for Antileishmanial Agent-12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Antileishmanial agent-12 (Compound 5a) in a cell culture setting for the purpose of antileishmanial drug discovery and development. Due to the limited publicly available information specific to this compound, the following protocols are based on established methodologies for the in vitro evaluation of novel antileishmanial candidates, particularly those with a quinoline-like scaffold.

Introduction

This compound is a potent antiprotozoal compound with demonstrated activity against various Leishmania species.[1] As a member of the quinoline class of compounds, it holds promise for the development of new therapies against leishmaniasis, a neglected tropical disease. These notes provide detailed protocols for the in vitro assessment of its efficacy and cytotoxicity, along with a hypothetical mechanism of action to guide further investigation.

Physicochemical Properties and Handling

-

Solubility: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to ensure stability.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against various protozoan parasites.

| Parasite Species | Assay Type | IC50 (µM) |

| Leishmania braziliensis | Not specified | 14.9[1] |

| Leishmania infantum | Not specified | 21.3[1] |

| Trypanosoma cruzi | Not specified | 9.3[1] |

Table 1: In Vitro Activity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the parasite growth.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Leishmania Promastigote Viability Assay

This assay determines the direct effect of the compound on the extracellular, flagellated form of the parasite.

Materials:

-

Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes in logarithmic growth phase.

-

Complete M199 medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin).

-

This compound.

-

Resazurin sodium salt solution (e.g., AlamarBlue™).

-

96-well flat-bottom microtiter plates.

-

Plate reader (fluorometer/spectrophotometer).

Procedure:

-

Harvest log-phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in complete M199 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete M199 medium.

-

Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.

-

Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite viability against the log of the compound concentration using appropriate software (e.g., GraphPad Prism).

Macrophage Cytotoxicity Assay

This assay assesses the toxicity of the compound towards host cells, which is crucial for determining its selectivity.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well flat-bottom microtiter plates.

-

Plate reader (spectrophotometer).

Procedure:

-

Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium and incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the CC50 (50% cytotoxic concentration) value.

Intracellular Amastigote Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular, non-motile form of the parasite.

Materials:

-

Macrophage cell line.

-

Leishmania species promastigotes (stationary phase).

-

Complete RPMI-1640 medium.

-

This compound.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed macrophages on glass coverslips in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.

-

Add fresh medium containing serial dilutions of this compound.

-

Incubate for another 72 hours.

-

Fix the coverslips with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

Visualizations

Hypothetical Signaling Pathway

The precise mechanism of action for this compound is not yet elucidated. However, based on the activity of other quinoline-based antileishmanial compounds, a plausible hypothesis involves the disruption of key parasite-specific metabolic pathways.

Caption: Hypothetical mechanism of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro evaluation of this compound.

Caption: Workflow for in vitro antileishmanial screening.

References

Application Notes and Protocols for the Administration of Antileishmanial Agent-12 in a Mouse Model

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "Antileishmanial Agent-12," a novel therapeutic candidate, in a murine model of leishmaniasis. The protocols detailed below cover the in vivo administration, efficacy assessment, and potential mechanisms of action.

Introduction

Leishmaniasis is a parasitic disease with a wide spectrum of clinical manifestations, ranging from cutaneous lesions to fatal visceral disease.[1][2] The development of new, effective, and safe antileishmanial drugs is a global health priority. Murine models of leishmaniasis are essential tools for the preclinical evaluation of novel drug candidates.[3][4][5][6] This document outlines the standardized procedures for testing the efficacy of this compound in BALB/c mice, a commonly used susceptible strain for both cutaneous and visceral leishmaniasis.[7][8][9]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the expected quantitative data from in vivo studies of this compound compared to a standard reference drug, miltefosine.

Table 1: Efficacy of this compound against Visceral Leishmaniasis in L. donovani-infected BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Liver Parasite Burden Reduction (%) | Spleen Parasite Burden Reduction (%) |

| Vehicle Control | - | Oral | 10 | 0 | 0 |

| This compound | 25 | Oral | 10 | 85 ± 5 | 80 ± 7 |

| This compound | 50 | Oral | 10 | 95 ± 3 | 92 ± 4 |

| Miltefosine | 20 | Oral | 10 | 89 ± 4[10] | 85 ± 6[10] |

Table 2: Efficacy of this compound against Cutaneous Leishmaniasis in L. major-infected BALB/c Mice

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Duration (days) | Lesion Size Reduction (mm) | Footpad Parasite Burden Reduction (%) |

| Vehicle Control | - | Oral | 14 | 0.5 ± 0.2 | 0 |

| This compound | 25 | Oral | 14 | 3.5 ± 0.5 | 78 ± 6 |

| This compound | 50 | Oral | 14 | 5.2 ± 0.4 | 91 ± 5 |

| Amphotericin B (i.v.) | 1 | Intravenous | 14 | 4.8 ± 0.6 | 94 ± 3 |

Experimental Protocols

This protocol describes the establishment of visceral leishmaniasis in BALB/c mice for the evaluation of this compound.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.[7]

-

Parasite: Leishmania donovani promastigotes cultured to the stationary phase.

-

Infection Procedure:

-

Harvest stationary phase promastigotes and wash three times in sterile phosphate-buffered saline (PBS).

-

Resuspend the parasites in PBS to a final concentration of 1 x 10⁸ parasites/mL.

-

Infect mice via intravenous (i.v.) injection into the lateral tail vein with 100 µL of the parasite suspension (1 x 10⁷ parasites/mouse).[11]

-

-

Treatment:

-

Efficacy Assessment:

-

At 24 hours after the last dose, euthanize the mice by cervical dislocation.

-

Aseptically remove the liver and spleen and weigh them.

-

Determine the parasite burden in the liver and spleen using the limiting dilution assay.[9]

-

Calculate the Leishman-Donovan Units (LDU) and the percentage of parasite inhibition compared to the vehicle control group.

-

This protocol details the induction of cutaneous leishmaniasis to assess the efficacy of this compound.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Parasite: Leishmania major stationary phase promastigotes.

-

Infection Procedure:

-

Prepare the parasite inoculum as described for the visceral model.

-

Anesthetize the mice.

-

Inject 50 µL of the parasite suspension (5 x 10⁶ parasites) subcutaneously into the right hind footpad.[3]

-

-

Treatment:

-

When lesions become measurable (approximately 3-4 weeks post-infection), randomize mice into treatment groups.

-

Administer this compound or vehicle control daily by oral gavage for 14 consecutive days.

-

-

Efficacy Assessment:

-

Measure the lesion diameter weekly using a digital caliper.

-

At the end of the treatment, euthanize the mice and determine the parasite burden in the infected footpad by limiting dilution assay or quantitative PCR (qPCR).[13]

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general experimental workflow for the in vivo evaluation of this compound.

Caption: Experimental workflow for in vivo testing of this compound.

Leishmania parasites manipulate host cell signaling pathways to ensure their survival.[2][14] Key pathways include the PI3K/Akt and MAPK pathways, which are often exploited by the parasite to inhibit apoptosis of the host cell.[2] this compound is hypothesized to interfere with these pro-survival signals, leading to parasite clearance.

Caption: Inhibition of pro-survival signaling pathways by this compound.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]

- 5. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of Leishmania pathogenesis in mice: experimental considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]

- 10. Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leishmania Interferes with Host Cell Signaling to Devise a Survival Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Antileishmanial Agent-12 (ALA-12) in Drug Discovery

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues of toxicity, the emergence of drug resistance, high cost, and difficult administration routes.[1][3][4][5] Consequently, there is an urgent and continuous need for the discovery of new, safe, and effective antileishmanial drugs.[3][4] Antileishmanial agent-12 (ALA-12) is a novel synthetic compound that has demonstrated potent and selective activity against various Leishmania species. These notes provide an overview of its application in drug discovery, including its biological activity, proposed mechanism of action, and detailed protocols for its evaluation.

Biological Activity

ALA-12 has shown significant inhibitory activity against both the extracellular promastigote and, more importantly, the clinically relevant intracellular amastigote stages of the parasite.[6] Its efficacy has been demonstrated across multiple pathogenic Leishmania species, including L. donovani (the causative agent of visceral leishmaniasis) and L. major (a causative agent of cutaneous leishmaniasis). A key feature of a promising drug candidate is its selectivity for the parasite over host cells. ALA-12 exhibits a high selectivity index, indicating a favorable therapeutic window.[7]

Mechanism of Action (Proposed)

Preliminary studies suggest that ALA-12 induces apoptosis-like cell death in Leishmania parasites. The proposed mechanism involves the inhibition of a parasite-specific mitogen-activated protein kinase (MAPK), a key enzyme in signaling pathways that regulate parasite proliferation and survival.[8] By targeting a parasite-specific enzyme, ALA-12 minimizes off-target effects on mammalian cells, which contributes to its high selectivity index. This targeted approach is a promising strategy in the development of new antileishmanial therapies.[1][8]

Applications in Drug Discovery

-

Lead Compound Identification: ALA-12 serves as a validated hit compound for further lead optimization. Its chemical scaffold can be modified to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: As a selective inhibitor, ALA-12 can be used as a chemical probe to investigate the role of specific MAPK signaling pathways in Leishmania biology, potentially revealing new drug targets.

-

In Vivo Efficacy Evaluation: The potent in vitro activity of ALA-12 warrants its evaluation in preclinical animal models of visceral and cutaneous leishmaniasis to determine its therapeutic potential.[9][10][11]

Quantitative Data Summary

The biological activity of ALA-12 has been quantified through a series of in vitro assays. The results are summarized below, with Miltefosine, an oral drug used for leishmaniasis treatment, serving as a reference compound.[12]

Table 1: In Vitro Antileishmanial Activity of ALA-12

| Compound | Leishmania Species | Stage | IC50 (µM) ± SD |

|---|---|---|---|

| ALA-12 | L. donovani | Promastigote | 4.2 ± 0.5 |

| Amastigote | 1.8 ± 0.3 | ||

| L. major | Promastigote | 6.5 ± 0.8 | |

| Amastigote | 2.5 ± 0.4 | ||

| Miltefosine | L. donovani | Promastigote | 8.5 ± 1.1 |

| Amastigote | 3.1 ± 0.6 | ||

| L. major | Promastigote | 10.2 ± 1.5 |

| | | Amastigote | 4.7 ± 0.9 |

Table 2: Cytotoxicity and Selectivity Index of ALA-12

| Compound | Mammalian Cell Line | CC50 (µM) ± SD | Selectivity Index (SI)¹ |

|---|---|---|---|

| ALA-12 | J774A.1 Macrophages | 195 ± 15.2 | 108.3 |

| Miltefosine | J774A.1 Macrophages | 45 ± 5.8 | 14.5 |

¹ Selectivity Index (SI) is calculated as the ratio of CC50 (J774A.1) to IC50 (L. donovani amastigotes).[7]

Visualizations

Caption: Drug discovery workflow for evaluating this compound.

Caption: Proposed mechanism of action of ALA-12 on a Leishmania signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of ALA-12 against the extracellular promastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.

-

M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

ALA-12 stock solution (10 mM in DMSO).

-

Miltefosine or Amphotericin B as a positive control.

-

Resazurin sodium salt solution (0.0125% w/v in PBS).

-

Sterile 96-well flat-bottom microtiter plates.

-

Spectrofluorometer.

Procedure:

-

Harvest logarithmic phase promastigotes and adjust the density to 1 x 10⁶ cells/mL in complete M199 medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of ALA-12 (e.g., from 100 µM to 0.78 µM) in complete M199 medium. Add 100 µL of each dilution to the respective wells in triplicate.

-

Include wells for a positive control (reference drug), a negative control (medium with 0.5% DMSO), and a blank (medium only).

-

Incubate the plate at 26°C for 72 hours.

-

After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 26°C.

-

Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Intracellular Anti-amastigote Assay

This protocol determines the IC50 of ALA-12 against the clinically relevant intracellular amastigote stage within host macrophages.[13]

Materials:

-

J774A.1 murine macrophage cell line.

-

Leishmania promastigotes (stationary phase).

-

RPMI-1640 medium supplemented with 10% FBS.

-

ALA-12 stock solution.

-

Reference drug (e.g., Miltefosine).

-

Giemsa stain.

-

Sterile 24-well plates with round glass coverslips.

-

Light microscope.

Procedure:

-

Seed J774A.1 macrophages onto glass coverslips in 24-well plates at a density of 5 x 10⁴ cells/well and incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

-

Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with pre-warmed PBS to remove non-phagocytized promastigotes.

-

Add fresh medium containing serial dilutions of ALA-12 (e.g., from 50 µM to 0.39 µM) to the infected cells in triplicate. Include positive and negative controls.

-

Incubate the plates for an additional 48 hours at 37°C with 5% CO₂.

-

After incubation, wash the coverslips with PBS, fix with methanol, and stain with Giemsa.

-

Mount the coverslips on glass slides and examine under a light microscope (100x oil immersion objective).

-

Determine the number of amastigotes per 100 macrophages for at least 200 macrophages per coverslip.

-

Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of ALA-12 against a mammalian cell line to assess its selectivity.[7][14]

Materials:

-

J774A.1 macrophage cell line.

-

RPMI-1640 medium with 10% FBS.

-

ALA-12 stock solution.

-

Resazurin solution.

-

Sterile 96-well plates.

Procedure:

-

Seed J774A.1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C with 5% CO₂.

-

Replace the medium with fresh medium containing serial dilutions of ALA-12 (e.g., from 400 µM to 3.125 µM) in triplicate.

-

Incubate the plate for 48 hours.

-

Add 20 µL of resazurin solution to each well and incubate for 4 hours.

-

Measure fluorescence as described in Protocol 1.

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells.

-

Determine the CC50 value using a sigmoidal dose-response curve.

Protocol 4: In Vivo Efficacy in BALB/c Mouse Model of Visceral Leishmaniasis

This protocol evaluates the therapeutic efficacy of ALA-12 in a well-established animal model of visceral leishmaniasis.[9][15]

Materials:

-

Female BALB/c mice (6-8 weeks old).

-

Leishmania donovani amastigotes (isolated from the spleen of an infected hamster).

-

ALA-12 formulation for oral or intraperitoneal administration.

-

Reference drug (e.g., Miltefosine).

-

Vehicle control.

-

Materials for tissue homogenization and Giemsa staining.

Procedure:

-

Infect BALB/c mice intravenously via the tail vein with 1 x 10⁷ L. donovani amastigotes.

-

Allow the infection to establish for 7-14 days.

-

Randomly assign mice into groups (n=5-8 per group): Vehicle control, reference drug, and ALA-12 treatment groups (e.g., 10, 20, 40 mg/kg/day).

-

Administer the treatment daily for 5 consecutive days (e.g., via oral gavage).

-